

An In-depth Technical Guide to 2-Chloro-4-pivalamidonicotinic acid

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Compound of Interest

Compound Name: 2-Chloro-4-pivalamidonicotinic acid

Cat. No.: B1328135

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **2-Chloro-4-pivalamidonicotinic acid**. Due to the limited availability of detailed experimental data in the public domain, this paper also extrapolates potential synthetic routes and spectroscopic characteristics based on the known chemistry of its constituent functional groups: a chlorinated nicotinic acid core and a pivalamide substituent. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development who are interested in this compound and its derivatives.

Introduction

2-Chloro-4-pivalamidonicotinic acid is a substituted pyridine carboxylic acid derivative. The presence of a chlorine atom, a carboxylic acid group, and a bulky pivalamide moiety on the nicotinic acid scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.^[1] The nicotinic acid framework is a well-established pharmacophore found in numerous therapeutic agents.^{[2][3]} The introduction of a chlorine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic

profile.^[1] The pivalamide group, with its sterically hindered tert-butyl moiety, can impart unique conformational constraints and metabolic stability.

This guide summarizes the currently available data for **2-Chloro-4-pivalamidonicotinic acid** and provides a theoretical framework for its chemical behavior and potential utility.

Molecular Structure and Properties

The molecular structure of **2-Chloro-4-pivalamidonicotinic acid** is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a carboxylic acid group, and at the 4-position with a pivalamido (tert-butylamido) group.

Chemical Identity

Parameter	Value	Reference
IUPAC Name	2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid	N/A
CAS Number	1021339-24-1	[4] [5]
Molecular Formula	C ₁₁ H ₁₃ ClN ₂ O ₃	[4]
Molecular Weight	256.69 g/mol	[6]

Physicochemical Properties (Predicted)

Quantitative experimental data on the physicochemical properties of **2-Chloro-4-pivalamidonicotinic acid** are not readily available. The following table summarizes predicted properties based on its structure.

Property	Predicted Value	Notes
pKa (acidic)	~3-4	Estimated for the carboxylic acid group on the pyridine ring.
pKa (basic)	~2-3	Estimated for the pyridine nitrogen, reduced by the electron-withdrawing chlorine and carboxyl groups.
LogP	~2.5 - 3.5	Estimated based on the contributions of the chloro, pivalamide, and carboxylic acid groups.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.	Typical for similar organic acids.

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Chloro-4-pivalamidonicotinic acid** are not currently available in the public domain. However, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles.

Postulated Synthetic Pathway

A potential synthetic route could involve the amidation of a 4-amino-2-chloronicotinic acid precursor with pivaloyl chloride. The key challenge in this approach would be the selective acylation of the 4-amino group in the presence of the carboxylic acid. Protection of the carboxylic acid, for instance as an ester, might be necessary.



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Caption: Postulated synthetic pathway for **2-Chloro-4-pivalamidonicotinic acid**.

Key Experimental Considerations (Hypothetical)

- **Starting Material Synthesis:** The synthesis of the 4-amino-2-chloronicotinic acid precursor would be a critical first step. This could potentially be achieved from commercially available starting materials through a series of nitration, reduction, and chlorination reactions.
- **Protection/Deprotection:** The choice of protecting group for the carboxylic acid would be crucial to ensure compatibility with the subsequent amidation conditions and to allow for efficient deprotection without affecting other functional groups.
- **Amidation Conditions:** The amidation reaction would likely be carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated. Reaction temperature and time would need to be optimized to maximize yield and minimize side reactions.
- **Purification:** Purification of the final product would likely involve crystallization or column chromatography to remove any unreacted starting materials, byproducts, and reagents.

Spectroscopic Analysis (Theoretical)

While no specific spectroscopic data has been published, the expected NMR, IR, and Mass Spectrometry features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	~1.3	singlet	9H	tert-butyl protons
~7.8	doublet	1H	H-5 proton on pyridine ring	
~8.5	doublet	1H	H-6 proton on pyridine ring	
~9-10	broad singlet	1H	Amide N-H proton	
~13-14	broad singlet	1H	Carboxylic acid O-H proton	
^{13}C	~27	(CH ₃) ₃ C-		
~40	(CH ₃) ₃ C-			
~110-160	Pyridine ring carbons			
~165-170	Carboxylic acid carbonyl			
~175-180	Amide carbonyl			

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500	O-H stretch (broad)	Carboxylic acid
~3200	N-H stretch	Amide
~1700	C=O stretch	Carboxylic acid
~1680	C=O stretch (Amide I)	Amide
~1600, ~1470	C=C, C=N stretch	Pyridine ring
~1550	N-H bend (Amide II)	Amide
~1100	C-Cl stretch	Chloroalkane

Mass Spectrometry (MS)

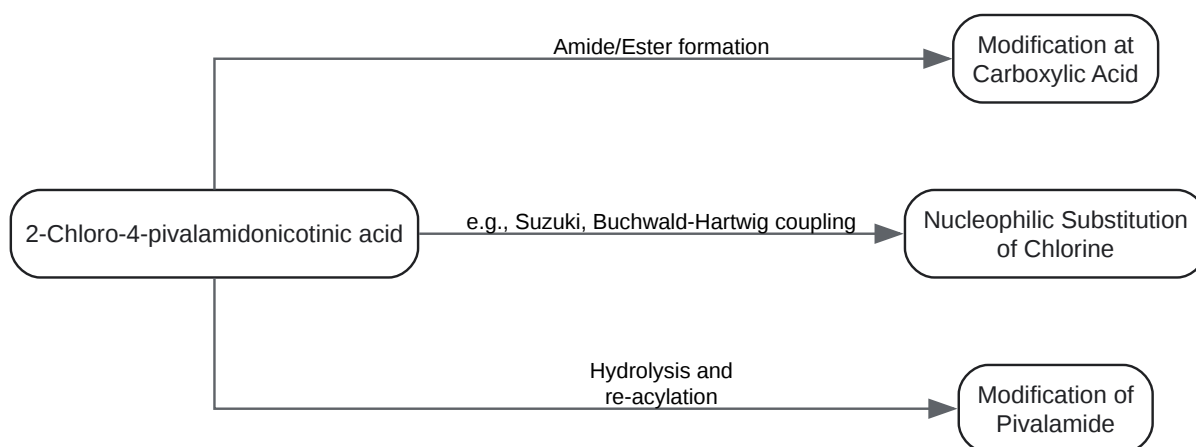
- Molecular Ion (M⁺): Expected to be observed at m/z 256, with a characteristic M+2 isotope peak at m/z 258 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.
- Fragmentation: Common fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxylic acid group (as CO₂ and H₂O), and potentially the chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data available for **2-Chloro-4-pivalamidonicotinic acid**, its structural features suggest several potential areas of application in drug discovery.

Scaffold for Library Synthesis

The presence of three distinct functional groups (chloro, carboxylic acid, and amide) provides multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.



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Caption: Potential diversification points on the **2-Chloro-4-pivalamidonicotinic acid** scaffold.

Potential as a Bioactive Molecule

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.^{[7][8]} The specific combination of substituents in **2-Chloro-4-pivalamidonicotinic acid** could potentially lead to novel activities, for instance, as enzyme inhibitors or receptor modulators. The pivalamide group, in particular, could play a role in directing the molecule to specific binding pockets or in enhancing metabolic stability.

Conclusion and Future Directions

2-Chloro-4-pivalamidonicotinic acid is a chemical entity with interesting structural features that suggest its potential as a valuable tool in medicinal chemistry and drug discovery. However, a significant gap exists in the publicly available experimental data for this compound. Future research should focus on:

- Development and publication of a robust and scalable synthetic route.
- Thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
- Evaluation of its physicochemical properties, including solubility, pKa, and LogP.

- Screening for biological activity across a range of therapeutic targets.

The generation of such data would be invaluable for the scientific community and could unlock the full potential of this and related molecules in the development of new therapeutic agents.

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